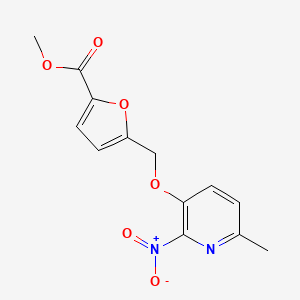

Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is methyl 5-[(6-methyl-2-nitropyridin-3-yl)oxymethyl]furan-2-carboxylate , as computed by Lexichem TK 2.7.0 and documented in PubChem records. This name reflects the molecule’s core structural features:

- A furan-2-carboxylate backbone with a methyl ester group at position 2.

- A 6-methyl-2-nitropyridin-3-yl substituent linked via an ether oxygen to the furan’s position 5.

The structural representation can be further elucidated through its SMILES notation :CC1=NC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)[N+](=O)[O-].

This string encodes the connectivity of atoms, emphasizing the nitro group on the pyridine ring and the ester functionality on the furan moiety. The InChIKey DNVNEKZJTRDWIR-UHFFFAOYSA-N provides a unique identifier for computational searches in chemical databases.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₃H₁₂N₂O₆ , as confirmed by multiple sources. A detailed mass percent composition analysis, derived from atomic weight calculations, reveals the following elemental distribution:

| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percent Composition |

|---|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 | 53.43% |

| Hydrogen | 12 | 1.008 | 12.096 | 4.14% |

| Nitrogen | 2 | 14.007 | 28.014 | 9.59% |

| Oxygen | 6 | 15.999 | 95.994 | 32.85% |

| Total | 292.247 | 100.00% |

Table 1: Mass percent composition of this compound, calculated using standard atomic weights.

The total molecular weight of 292.24 g/mol aligns with values reported in PubChem and commercial catalogs, underscoring consistency across experimental and computational datasets.

Synonyms and Registry Identifiers

This compound is recognized under multiple synonyms and registry identifiers, facilitating its identification in scientific literature and chemical databases:

Table 2: Key registry identifiers and synonyms for this compound.

The compound’s ChemSpider ID (linked via PubChem) and ChEMBL ID (CHEMBL2151350) further integrate it into broader chemical databases, enabling cross-referencing with bioactivity data and crystallographic information.

Properties

Molecular Formula |

C13H12N2O6 |

|---|---|

Molecular Weight |

292.24 g/mol |

IUPAC Name |

methyl 5-[(6-methyl-2-nitropyridin-3-yl)oxymethyl]furan-2-carboxylate |

InChI |

InChI=1S/C13H12N2O6/c1-8-3-5-10(12(14-8)15(17)18)20-7-9-4-6-11(21-9)13(16)19-2/h3-6H,7H2,1-2H3 |

InChI Key |

DNVNEKZJTRDWIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)OCC2=CC=C(O2)C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chlorination of 6-Hydroxy-2-Methyl-3-Nitropyridine

The nitropyridine core is synthesized by chlorinating the corresponding phenolic derivative. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are employed to replace the hydroxyl group with chlorine.

| Reagents/Conditions | Yield | Source |

|---|---|---|

| 6-Hydroxy-2-methyl-3-nitropyridine + PCl₅/POCl₃, 110°C, 2.5 h → 6-chloro-2-methyl-3-nitropyridine | 85% |

Procedure :

- A mixture of 6-hydroxy-2-methyl-3-nitropyridine, PCl₅, and POCl₃ is heated at 110°C for 2.5 hours.

- The reaction mixture is cooled, quenched with ice water, and filtered to isolate the chlorinated product.

Key Observations :

- PCl₅/POCl₃ efficiently converts the hydroxyl group to a chloride, enabling subsequent nucleophilic substitution.

- High temperatures (110°C) are critical to drive the reaction to completion.

Synthesis of Methyl 5-(Hydroxymethyl)furan-2-Carboxylate

Oxidation of 5-Hydroxymethylfurfural (HMF)

The furan subunit is derived from 5-hydroxymethylfurfural (HMF) , a biomass-derived compound. Oxidation with manganese dioxide (MnO₂) and sodium cyanide (NaCN) yields the ester.

| Reagents/Conditions | Yield | Source |

|---|---|---|

| HMF + MnO₂/NaCN, MeOH, 40°C, 12 h → Methyl 5-(hydroxymethyl)furan-2-carboxylate | 36–54% |

Procedure :

- HMF is dissolved in methanol, and NaCN is added.

- MnO₂ is introduced, and the mixture is stirred at 40°C for 12 hours.

- The product is isolated via filtration and chromatography.

Key Observations :

- MnO₂ acts as an oxidizing agent, converting the aldehyde group of HMF to a carboxylic acid, which is subsequently esterified with methanol.

- Yields are moderate due to competing side reactions, such as over-oxidation.

Ether Bond Formation via Nucleophilic Substitution

Coupling of 6-Chloro-2-Methyl-3-Nitropyridine with Methyl 5-(Hydroxymethyl)furan-2-Carboxylate

The hydroxymethyl group of the furan derivative displaces the chlorine atom on the nitropyridine ring. Lithium hydride (LiH) in toluene facilitates this reaction.

| Reagents/Conditions | Yield | Source |

|---|---|---|

| 6-Chloro-2-methyl-3-nitropyridine + methyl 5-(hydroxymethyl)furan-2-carboxylate + LiH, toluene, 90°C, 4 h | 70.2% |

Procedure :

- The chlorinated nitropyridine and hydroxymethyl furan are dissolved in toluene.

- LiH is added, and the mixture is heated at 90°C for 4 hours.

- The product is purified via silica gel chromatography.

Key Observations :

- LiH deprotonates the hydroxymethyl group, enhancing its nucleophilicity.

- The nitro group remains intact under these conditions, ensuring stability.

Alternative Synthetic Routes

Mitsunobu Reaction

The Mitsunobu reaction (using triphenylphosphine and diethyl azodicarboxylate) could couple the hydroxyl groups of the nitropyridine and furan derivatives. However, this method is less efficient for sterically hindered substrates.

Challenges and Optimization Strategies

Low Yields in Furan Oxidation

The oxidation of HMF to methyl 5-(hydroxymethyl)furan-2-carboxylate often yields <54% due to competing side reactions. Strategies :

- Use excess MnO₂ to drive oxidation.

- Optimize solvent polarity (e.g., acetonitrile instead of methanol).

Stability of the Nitro Group

Nitro groups are sensitive to reducing agents. Strategies :

- Avoid catalytic hydrogenation or Grignard reagents.

- Use mild coupling conditions (e.g., LiH in toluene).

Summary of Key Steps and Data

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Chlorination of nitropyridine | PCl₅, POCl₃ | 110°C, 2.5 h | 85% |

| 2. Oxidation of HMF | MnO₂, NaCN | 40°C, 12 h | 36–54% |

| 3. Ether bond formation | LiH, toluene | 90°C, 4 h | 70.2% |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The nitropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and ester group may also contribute to the compound’s overall biological activity by facilitating its binding to target molecules.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

Several furan-2-carboxylate esters with substituted phenyl or heteroaromatic groups exhibit notable variations in bioactivity and physicochemical properties:

Key Observations :

- Substituent Position and Bioactivity :

- Compounds 1–3 (phenyl derivatives) show that substituent positions (e.g., hydroxyl, methoxy, methyl groups) on the aromatic ring influence NMR chemical shifts and bioactivity . For example, anti-MRSA activity may correlate with electron-donating groups (e.g., hydroxyl) enhancing interactions with bacterial targets.

- The 2-fluoro-4-nitrophenyl substituent in enhances antimycobacterial activity, likely due to nitro groups interfering with iron acquisition in Mycobacterium tuberculosis (Mtb). Fluorine improves solubility and stabilizes crystal packing via CH···O interactions.

- Heteroaromatic vs. However, the pyridine ring’s nitrogen may increase polarity and alter solubility compared to purely phenyl-based analogs.

Synthetic Accessibility :

Physicochemical and Structural Insights

Crystallography and Solubility :

- The 2-fluoro-4-nitrophenyl derivative forms high-quality crystals due to stacking interactions and minimal conformational strain . The target compound’s nitropyridine group may similarly promote crystallization, though steric effects from the oxymethyl linker could reduce packing efficiency.

- Fluorine atoms in induce long-range $^{13}\text{C}$-$^{19}\text{F}$ coupling (13.1 Hz), suggesting spatial proximity between C3 and F1. Such effects could guide NMR analysis of the target compound’s nitropyridine substituent.

Bioactivity Trends :

- Antibacterial activity in (MIC = 100 μg/mL) is weaker than antimycobacterial effects in , highlighting the role of nitro groups in targeting iron-dependent pathways in Mtb. The target compound’s nitro group may similarly enhance activity against iron-scavenging pathogens.

Biological Activity

Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate (CAS No. 853570-80-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O6, with a molecular weight of approximately 292.25 g/mol. The compound features a furan ring, which is known for its diverse biological activities, and a nitropyridine moiety that may enhance its pharmacological profile.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of furan derivatives with nitropyridine intermediates. While specific synthetic routes for this compound were not detailed in the search results, similar compounds have been synthesized using methods involving nucleophilic substitutions and esterification reactions .

Anticancer Activity

Research has shown that compounds containing furan and pyridine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that related furan derivatives possess cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells) .

A comparative analysis of similar compounds indicates that methyl furan derivatives can exhibit IC50 values in the range of 62.37 µg/mL against HeLa cells, suggesting potential for further development in cancer therapeutics .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, related furan derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 1.00 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .

Case Studies and Research Findings

Several studies have highlighted the biological activity of furan-based compounds:

- Anticancer Studies : In a study examining various furan derivatives, one compound exhibited an IC50 value of 62.37 µg/mL against HeLa cells, establishing a benchmark for evaluating new derivatives .

- Antibacterial Efficacy : Another study reported that certain furan derivatives had an MIC of 250 µg/mL against pathogenic bacteria, demonstrating their potential as antimicrobial agents .

Data Summary

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of Methyl 5-(((6-methyl-2-nitropyridin-3-yl)oxy)methyl)furan-2-carboxylate?

Methodological Answer:

The synthesis of this compound involves two key steps: (1) nitration of the pyridine ring and (2) esterification of the furan-carboxylic acid precursor. For the nitropyridine moiety, regioselective nitration at the 2-position can be achieved using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions . For the esterification, coupling the furan-methylol intermediate with the nitropyridinyl ether group may require Mitsunobu conditions (e.g., DIAD/TPP) to ensure efficient O-alkylation . Yield optimization should prioritize inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of reactive intermediates.

Advanced: How can conflicting NMR spectral data (e.g., unexpected coupling patterns) be resolved for this compound?

Methodological Answer:

Conflicting NMR data often arise from dynamic rotational isomerism or paramagnetic impurities. For this compound, the nitropyridine group may induce anisotropic effects, altering chemical shifts. To resolve discrepancies:

- Perform VT-NMR (variable-temperature NMR) to identify conformational equilibria, particularly in the furan-pyridine linkage .

- Use 2D-COSY and NOESY to confirm spatial proximity of protons in the methyleneoxy bridge .

- Cross-validate with X-ray crystallography (if crystals are obtainable) to unambiguously assign stereochemistry and bond angles .

- Compare with structurally analogous compounds, such as Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate, where crystallographic data resolved similar ambiguities .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Skin/Eye Protection : Use nitrile gloves and safety goggles due to potential irritancy from the nitropyridine group, as seen in structurally similar nitrated heterocycles .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile byproducts (e.g., NO₂ during synthesis) .

- Spill Management : Absorb spills with inert materials (vermiculite) and avoid water, which may react with nitro groups .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent photodegradation and hydrolysis .

Advanced: How does the nitro group at the 2-position of the pyridine ring influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:

The nitro group is a strong meta-directing, deactivating substituent. In the 6-methyl-2-nitropyridin-3-yl moiety, this reduces the electron density at the 3-position, making further EAS (e.g., sulfonation or halogenation) challenging. However, the methyl group at the 6-position provides steric hindrance, which can be exploited for selective functionalization:

- Use directed ortho-metalation (DoM) with LDA/TMP to introduce substituents at the 4-position .

- Leverage cross-coupling reactions (Suzuki, Stille) for C–C bond formation at the 5-position, where the nitro group’s electron-withdrawing effect enhances oxidative addition in Pd-catalyzed systems .

Basic: What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to detect impurities (<0.5% area). Retention times should align with reference standards of analogous furan-carboxylates .

- LC-MS (ESI+) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or methyl groups) .

- FT-IR : Key bands include C=O (ester, ~1720 cm⁻¹), NO₂ asymmetric stretch (~1520 cm⁻¹), and furan ring vibrations (~1600 cm⁻¹) .

Advanced: How can stability issues in aqueous buffers (pH 2–9) be systematically addressed?

Methodological Answer:

- Hydrolysis Pathways : The ester group is prone to base-catalyzed hydrolysis. Perform kinetic studies in PBS buffers (pH 7.4) at 37°C to model physiological conditions. Use HPLC to quantify degradation products (e.g., free carboxylic acid) .

- pH-Dependent Stability : Below pH 5, the nitro group may protonate, altering solubility. Conduct UV-Vis spectroscopy to monitor absorbance shifts (λmax ~270 nm for nitropyridine) .

- Stabilization Strategies : Formulate with cyclodextrins or liposomal encapsulation to shield the ester moiety, as demonstrated for ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

Basic: What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density distributions, focusing on the nitro group’s effect on the pyridine ring’s LUMO .

- Molecular Docking : Screen for interactions with biological targets (e.g., nitroreductases) using AutoDock Vina, referencing similar nitrofuran derivatives .

Advanced: How to troubleshoot low yields in the Mitsunobu coupling step during synthesis?

Methodological Answer:

Low yields often stem from competing elimination or oxidation. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.